molecular formula C21H22N4O2 B2486661 7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251600-78-8

7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2486661
CAS No.: 1251600-78-8
M. Wt: 362.433
InChI Key: RZMQRGKYLPNQGO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMQRGKYLPNQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4OC_{18}H_{22}N_{4}O. Its structure features a naphthyridine core with various functional groups that contribute to its biological properties.

PropertyValue
Molecular Weight306.39 g/mol
SolubilitySoluble in DMSO
LogP3.5
Melting PointNot determined

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.

  • Inhibition of Kinases : The compound has been identified as an inhibitor of key kinases involved in cancer cell signaling pathways, including ATR (Ataxia Telangiectasia and Rad3-related protein) and DNA-PK (DNA-dependent protein kinase) . This inhibition can lead to reduced cell proliferation in cancerous cells.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Anti-cancer Activity : In vitro studies have shown that the compound exhibits anti-proliferative effects on various cancer cell lines, including breast and prostate cancer cells. The IC50 values range from 5 µM to 30 µM depending on the cell line .
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Study 1: Cancer Cell Lines

A study investigated the effects of the compound on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results demonstrated significant inhibition of cell growth with an IC50 value of approximately 10 µM for MCF-7 cells. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Antioxidant Activity

In a separate study assessing antioxidant effects, the compound was tested against standard antioxidants like ascorbic acid. It showed comparable efficacy in reducing oxidative damage in neuronal cells exposed to H2O2, suggesting its potential use in neurodegenerative diseases .

Summary of Findings

The biological activity of this compound indicates promising therapeutic potential, particularly in oncology and neuroprotection. Further research is warranted to elucidate its full pharmacological profile and therapeutic applications.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine serves as a valuable building block for synthesizing more intricate molecular structures. Its unique functional groups allow for diverse chemical transformations, making it a versatile precursor in synthetic organic chemistry.

Biology

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown potential effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It acts on multiple targets within cancer cells, including topoisomerases and tubulin polymerization pathways .
  • Neuroprotective Effects: There is emerging evidence supporting its role in treating neurological disorders, potentially offering therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in developing new medications. Its ability to interact with specific biological targets positions it as a candidate for drug development aimed at treating various diseases, particularly cancers and infectious diseases.

Anticancer Research

A significant body of research has focused on the anticancer properties of naphthyridine derivatives. For instance, studies have demonstrated that certain modifications to the naphthyridine structure can enhance its cytotoxicity against cancer cells. A review highlighted that compounds similar to this compound have shown promise as inhibitors of telomerase activity, which is crucial for cancer cell immortality .

Neuropharmacological Studies

Recent investigations into the neuropharmacological effects of naphthyridine derivatives have revealed their potential in modulating neurotransmitter systems. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 7-methyl-N-(3-methylphenyl)-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
  • CAS Number : 1251600-78-8
  • Molecular Formula : C₂₁H₂₂N₄O₂
  • Molecular Weight : 362.425 g/mol

Structural Features :
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. Key substituents include:

  • A methyl group at position 5.
  • A morpholine-4-carbonyl group at position 2.
  • An N-(3-methylphenyl) substituent at position 3.

The morpholine moiety introduces a polar, electron-rich region, while the 3-methylphenyl group contributes hydrophobicity.

Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Key Substituents Reported Activity/Use Reference
This compound 1,8-naphthyridine 7-methyl, 3-(morpholine-4-carbonyl), N-(3-methylphenyl) No activity data provided
3-chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Monomer for polyimide synthesis
Compound 9n (HCAR2 agonist) Pyrazolo[1,5-a]pyrimidine 7-methyl, N-(1-phenoxypropan-2-yl), 3-(4-isopropylphenyl) Partial allosteric agonist (potency: 1.0 μM)
7-{[(2,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine 3-methyl, 7-[(2,4-dichlorobenzyl)sulfanyl] No activity data provided
Key Observations:

Structural Diversity :

  • The target compound’s 1,8-naphthyridine core distinguishes it from phthalimide () and pyrazolo-pyrimidine () derivatives. The latter two are associated with polymer chemistry and receptor modulation, respectively.
  • Unlike compound 9n, which has a pyrazolo-pyrimidine scaffold optimized for HCAR2 binding, the target compound’s naphthyridine core may favor interactions with different biological targets.

Compound 9n’s 4-isopropylphenyl and phenoxypropan-2-yl groups enhance lipophilicity, whereas the target compound’s 3-methylphenyl group may limit membrane permeability .

Pharmacological Potential: While compound 9n exhibits defined agonist activity (1.0 μM potency), the absence of pharmacological data for the target compound precludes direct efficacy comparisons. Structural analogs like triazolo-pyrimidines () are often explored as kinase inhibitors, suggesting a plausible (but unconfirmed) therapeutic niche for the target molecule .

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